Sodium 4-aminosalicylate
Overview
Description
Sodium 4-aminosalicylate, also known as the sodium salt of 4-amino-2-hydroxybenzoic acid, is a compound primarily used in the treatment of tuberculosis. It is a derivative of 4-aminosalicylic acid and is known for its anti-mycobacterial properties. This compound is particularly effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mechanism of Action
Target of Action
Sodium 4-aminosalicylate, also known as aminosalicylic acid, primarily targets pteridine synthetase , a key enzyme involved in the synthesis of folic acid . This enzyme plays a crucial role in bacterial growth and multiplication .
Mode of Action
This compound interacts with its target, pteridine synthetase, by binding to it with greater affinity than para-aminobenzoic acid . This binding effectively inhibits the synthesis of folic acid . As bacteria are unable to use external sources of folic acid, this results in a slowdown of cell growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme pteridine synthetase, this compound disrupts the first step in folic acid synthesis . This disruption leads to a decrease in folic acid levels, which in turn slows down bacterial growth and multiplication .
Pharmacokinetics
This compound is readily absorbed from the gastrointestinal tract . One of the major considerations in the clinical pharmacology of aminosalicylic acid is the short serum half-life of one hour for the free drug . This means that the drug is quickly metabolized and eliminated from the body, which can impact its bioavailability .
Result of Action
The primary result of this compound’s action is its bacteriostatic effect against Mycobacterium tuberculosis . This means it prevents the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s acid-resistant coating is designed to protect against degradation in the stomach, so it should be administered in food or drink with a pH less than 5 . Additionally, the drug’s short serum half-life means that regular dosing is necessary to maintain effective concentrations in the body .
Biochemical Analysis
Biochemical Properties
Sodium 4-Aminosalicylate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) . The nature of these interactions involves the binding of this compound to these biomolecules, thereby altering their function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to inhibit the NF-κB pathway, which plays a crucial role in immune and inflammatory responses .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It binds to biomolecules such as enzymes, inhibiting or activating them, and induces changes in gene expression . For instance, it inhibits the enzyme DHFR, which is involved in the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it inhibits the enzyme DHFR, thereby affecting the folate pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-aminosalicylate can be synthesized through the neutralization of 4-aminosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 4-aminosalicylic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in its solid form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pH, and concentration are monitored continuously .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-aminosalicylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkyl halides are commonly used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium 4-aminosalicylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Aminosalicylic acid
- Sulfasalazine
- Mesalamine
- Olsalazine
Comparison:
- 4-Aminosalicylic acid: Sodium 4-aminosalicylate is the sodium salt form, which is more soluble and better tolerated than the free acid form.
- Sulfasalazine: Both compounds are used to treat inflammatory bowel diseases, but sulfasalazine is a prodrug that releases 5-aminosalicylic acid in the colon.
- Mesalamine: Similar to this compound in its anti-inflammatory properties but is used more commonly for treating ulcerative colitis.
- Olsalazine: Another prodrug that releases mesalamine in the colon, used primarily for treating ulcerative colitis .
This compound stands out due to its specific application in tuberculosis treatment and its unique mechanism of action involving folic acid synthesis inhibition.
Properties
CAS No. |
133-10-8 |
---|---|
Molecular Formula |
C7H7NNaO3 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
sodium;4-amino-2-hydroxybenzoate;dihydrate |
InChI |
InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11); |
InChI Key |
TUDXHDSCPJSDIO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] |
SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.[Na] |
133-10-8 | |
physical_description |
Beige crystalline solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Related CAS |
65-49-6 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Sodium 4-aminosalicylate (S4-A) in treating malignant brain glioma?
A: Research suggests that S4-A acts by inhibiting the NF-κB pathway. [] This pathway plays a crucial role in the growth and proliferation of malignant brain glioma cells. By inhibiting NF-κB, S4-A effectively suppresses the proliferation of these cells both in vitro and in vivo. []
Q2: What are the observed effects of silver carboxylate complexes containing this compound on bacterial cells?
A: Microscopic analysis reveals that these complexes induce significant morphological changes in Staphylococcus epidermidis. [] These changes include DNA condensation, membrane disruption, cytoplasmic material shedding, and the penetration of silver microcrystals into the bacteria. []
Q3: Has this compound demonstrated efficacy in any in vivo models of disease?
A: Yes, in a mouse model of in situ tumor formation, Caffeic acid phenethyl ester (CAPE), another NF-κB inhibitor alongside S4-A, exhibited significant antitumor activity. [] This suggests the potential therapeutic benefit of targeting the NF-κB pathway, to which S4-A also contributes.
Q4: What innovative teaching approaches have been employed to enhance student understanding of this compound synthesis?
A: Problem-Based Learning (PBL) has been successfully implemented in medicinal chemistry courses teaching the preparation of this compound. [] This approach encourages student engagement, self-directed learning, and problem-solving skills, ultimately leading to improved experimental success rates. []
Q5: Are there methods for specifically determining the presence of this compound in mixtures?
A: Yes, analytical techniques like flow-injection analysis allow for the selective determination of 4-aminosalicylic acid derivatives, including this compound, even in complex mixtures. [] This highlights the possibility of specific and sensitive detection methods for this compound.
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